An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride: Structure, Properties, and Applications
An In-depth Technical Guide to (4-Methylphenoxy)acetyl chloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Methylphenoxy)acetyl chloride, a key intermediate in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its applications in research and drug development.
Chemical Structure and Identification
(4-Methylphenoxy)acetyl chloride, also known as p-tolyloxyacetyl chloride, is an acyl chloride derivative of 4-methylphenoxyacetic acid. Its structure features a p-cresol moiety linked via an ether bond to an acetyl chloride group.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(4-methylphenoxy)acetyl chloride[1] |
| CAS Number | 15516-47-9[1] |
| Molecular Formula | C₉H₉ClO₂[1] |
| Molecular Weight | 184.62 g/mol [1][2] |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)Cl[1] |
| InChI Key | VUVSVAJNUZCUFV-UHFFFAOYSA-N[1] |
| Synonyms | p-Tolyloxy-acetyl chloride, 4-Methyl Phenoxy Acetyl Chloride[1] |
Physicochemical and Spectroscopic Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| XLogP3 | 2.8 | Computed by PubChem[1] |
Table 3: Computed Spectroscopic Data
| Spectrum Type | Predicted Peaks/Signals |
| ¹H-NMR | Aromatic protons (approx. 6.8-7.2 ppm), methylene protons (-O-CH₂-CO-) (approx. 4.7 ppm), methyl protons (-CH₃) (approx. 2.3 ppm). |
| ¹³C-NMR | Carbonyl carbon (approx. 170 ppm), aromatic carbons (approx. 115-155 ppm), methylene carbon (approx. 65 ppm), methyl carbon (approx. 20 ppm). |
| IR Spectroscopy | Strong C=O stretch (approx. 1780-1820 cm⁻¹), C-O-C stretch (approx. 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹), C-Cl stretch (approx. 650-850 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak due to the ³⁷Cl isotope. |
Synthesis and Purification
(4-Methylphenoxy)acetyl chloride is typically synthesized from 4-methylphenoxyacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol describes the synthesis of (4-Methylphenoxy)acetyl chloride from 4-methylphenoxyacetic acid and thionyl chloride.
Materials:
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4-methylphenoxyacetic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[2]
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Anhydrous work-up and distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylphenoxyacetic acid in anhydrous DCM.
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Slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the suspension at room temperature.[2]
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Heat the reaction mixture to reflux (around 40-50 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.[2]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
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The crude (4-Methylphenoxy)acetyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.[2]
Caption: General workflow for the synthesis and purification of (4-Methylphenoxy)acetyl chloride.
Reactivity and Chemical Transformations
As a reactive acyl chloride, (4-Methylphenoxy)acetyl chloride is a versatile intermediate for introducing the (4-methylphenoxy)acetyl moiety into various molecules. Its primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.
Amide Formation
(4-Methylphenoxy)acetyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.
General Reaction Scheme: R¹R²NH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R¹R²N-CO-CH₂-O-C₆H₄-CH₃ + HCl
Ester Formation
Reaction with alcohols or phenols yields the corresponding esters. This is a common strategy for creating derivatives with modified solubility and pharmacokinetic properties.
General Reaction Scheme: R-OH + Cl-CO-CH₂-O-C₆H₄-CH₃ → R-O-CO-CH₂-O-C₆H₄-CH₃ + HCl
Caption: Key reactions of (4-Methylphenoxy)acetyl chloride with various nucleophiles.
Applications in Drug Development and Research
(4-Methylphenoxy)acetyl chloride serves as a crucial building block in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.[2] The ability to readily form amide and ester linkages makes it a valuable tool for medicinal chemists in lead optimization and the development of prodrugs. The (4-methylphenoxy)acetic acid core is found in some herbicides, and its derivatives are explored for other agrochemical applications.[2]
Safety and Handling
(4-Methylphenoxy)acetyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It reacts violently with water and is moisture-sensitive. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3][4] Storage should be in a tightly sealed container under an inert atmosphere in a cool, dry place.[3][4]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.
